5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-chloro-2-methylbenzonitrile and hydrazine, undergo a condensation reaction to form the pyrazole ring.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrazole core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as reaction conditions (temperature, pressure, and time), are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 5-amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carboxamide.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, it is being researched for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, it is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and methyl groups can influence the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the chloro and methyl groups, leading to different reactivity and biological activity.
5-Amino-1-(4-methoxy-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile: Contains a methoxy group instead of a chloro group, affecting its properties.
5-Amino-1-(2-chloro-4-methyl-phenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a different position of the chloro and methyl groups.
Uniqueness: The presence of both chloro and methyl groups on the phenyl ring of 5-Amino-1-(4-chloro-2-methyl-phenyl)-1H-pyrazole-4-carbonitrile gives it unique chemical and biological properties compared to its analogs. These groups can influence its reactivity, binding affinity, and overall biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-amino-1-(4-chloro-2-methylphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXZVXXHSYIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=C(C=N2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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